molecular formula C12H14N2O3 B11873493 Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Cat. No.: B11873493
M. Wt: 234.25 g/mol
InChI Key: SMRZZTYJNFSJEY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a chemical compound belonging to the class of naphthyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-1,6-naphthyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation. It can also bind to receptors, modulating signaling pathways that regulate inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of both a ketone and an ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-methyl-7-oxo-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)9-10-8(6-13-11(9)15)5-4-7(2)14-10/h4-5,9H,3,6H2,1-2H3,(H,13,15)

InChI Key

SMRZZTYJNFSJEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CNC1=O)C=CC(=N2)C

Origin of Product

United States

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